molecular formula C12H13NO B3354983 1-Propanone, 1-(3-methyl-1-indolizinyl)- CAS No. 61453-96-1

1-Propanone, 1-(3-methyl-1-indolizinyl)-

Cat. No. B3354983
CAS RN: 61453-96-1
M. Wt: 187.24 g/mol
InChI Key: OMOWSKUUARCCNZ-UHFFFAOYSA-N
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Description

“1-Propanone, 1-(3-methyl-1-indolizinyl)-” is an organic compound that likely contains a ketone functional group due to the presence of “propanone” in its name . The “1-(3-methyl-1-indolizinyl)-” part suggests that the compound may also contain an indolizine ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a three-carbon propanone (a type of ketone) and an indolizine ring system with a methyl group attached . Detailed structural analysis would require spectroscopic data such as NMR, IR, or mass spectrometry .


Chemical Reactions Analysis

As a ketone, “1-Propanone, 1-(3-methyl-1-indolizinyl)-” would likely undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The indolizine ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to define a “mechanism of action” for this compound. If it has bioactivity, the mechanism would depend on the specific biological target and the nature of the interaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to refer to the compound’s Safety Data Sheet (SDS) for detailed information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activities. If it shows promising biological activity, it could be studied further for potential medicinal applications .

properties

IUPAC Name

1-(3-methylindolizin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-12(14)10-8-9(2)13-7-5-4-6-11(10)13/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOWSKUUARCCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C2C=CC=CN2C(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50484477
Record name 1-Propanone, 1-(3-methyl-1-indolizinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanone, 1-(3-methyl-1-indolizinyl)-

CAS RN

61453-96-1
Record name 1-Propanone, 1-(3-methyl-1-indolizinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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